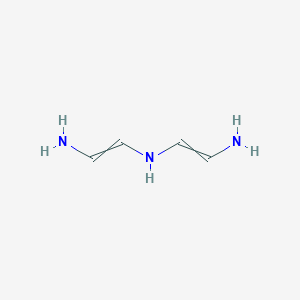

N~1~-(2-Aminoethenyl)ethene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

675594-58-8 |

|---|---|

Molecular Formula |

C4H9N3 |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

N'-(2-aminoethenyl)ethene-1,2-diamine |

InChI |

InChI=1S/C4H9N3/c5-1-3-7-4-2-6/h1-4,7H,5-6H2 |

InChI Key |

CSWYIXVNJHWIIW-UHFFFAOYSA-N |

Canonical SMILES |

C(=CNC=CN)N |

Origin of Product |

United States |

Theoretical Context of Complex Polyfunctional Amines in Chemical Synthesis

Polyfunctional amines are foundational building blocks in organic synthesis due to the versatile reactivity of the amino group. The presence of multiple amine functionalities within a single molecule, often in concert with other reactive groups like alkenes, introduces a higher level of complexity and synthetic potential.

These molecules are crucial as:

High-Functionality Monomers: In polymer chemistry, polyfunctional amines can act as cross-linking agents, creating robust thermosetting polymers with enhanced mechanical and thermal properties. The multiple reactive sites allow for the formation of extensive three-dimensional networks. researchgate.net

Ligands in Coordination Chemistry: The nitrogen atoms' lone pairs of electrons make polyfunctional amines excellent chelating ligands for metal ions. wikipedia.org The resulting metal complexes are vital in catalysis, serving as selective and efficient catalysts for a wide range of organic transformations.

Precursors to Heterocycles: The arrangement of amino and other functional groups can be designed to facilitate intramolecular cyclization reactions, providing efficient pathways to complex heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Building Blocks in Supramolecular Chemistry: The hydrogen-bonding capabilities of multiple amine groups enable the construction of intricate supramolecular assemblies through molecular self-organization.

The synthesis of such complex amines is a significant challenge. Common strategies involve the reductive amination of carbonyl compounds, Michael additions to activated alkenes, and the Gabriel synthesis, among others. acs.orgmdpi.comnih.govresearchgate.net However, controlling selectivity and preventing side reactions, such as over-alkylation, remains a key focus of methodological development. acs.org For instance, research into the synthesis of polyfunctional amine curing agents for epoxy resins highlights the deliberate design of molecules with a high density of amine groups to achieve superior material properties. researchgate.net

Structural Elucidation Challenges in Aminoethenyl Derivatives

The proposed structure of N¹-(2-Aminoethenyl)ethene-1,2-diamine—featuring both primary and secondary amine groups, as well as two carbon-carbon double bonds—presents a formidable challenge for structural elucidation. One of the primary complexities arises from the presence of enamine moieties (aminoethenyl groups).

Key challenges include:

Tautomerism: Enamines can exist in equilibrium with their imine tautomers. The position of this equilibrium is influenced by substitution, solvent, and temperature, potentially leading to a mixture of isomers that complicates spectroscopic analysis.

Geometric Isomerism: The presence of C=C double bonds introduces the possibility of E/Z isomerism, further increasing the number of potential structures.

Spectroscopic Ambiguity: In Nuclear Magnetic Resonance (NMR) spectroscopy, the signals for N-H protons of amines are often broad and can appear over a wide chemical shift range, making them difficult to assign definitively. openstax.orgoregonstate.edu The protons on carbons adjacent to the nitrogen atoms are deshielded, but in a polyfunctional molecule, overlapping signals can obscure clear interpretation. libretexts.orgyoutube.com

Instability: Enamines can be susceptible to hydrolysis, especially under acidic conditions, breaking down into a carbonyl compound and an amine. masterorganicchemistry.com Polyunsaturated amines may also be prone to polymerization or oxidative degradation, making isolation and characterization difficult. nih.govnih.gov

Studies on the stability and structure of enamines derived from 2-substituted ketones show that the isomeric ratio is determined by a delicate balance of steric and electronic factors that affect the overlap between the nitrogen lone pair and the double bond. masterorganicchemistry.com This highlights the nuanced conformational and electronic landscape that must be navigated when characterizing such molecules.

Methodological Approaches for Investigating Novel Amine Architectures

Precursor Derivatization Strategies for Ethene-1,2-diamine Scaffolds

The selective functionalization of ethene-1,2-diamine is a critical first step in the synthesis of asymmetrically substituted derivatives like N¹-(2-Aminoethenyl)ethene-1,2-diamine. Due to the presence of two nucleophilic primary amine groups, direct vinylation would likely lead to a mixture of mono- and di-substituted products, as well as potential polymerization. Therefore, precursor derivatization through the use of protecting groups is essential to control the reaction's regioselectivity.

Amine Functionalization via Vinyl Transfer Methodologies

The introduction of a vinyl group onto a nitrogen atom, or N-vinylation, is a key transformation in the proposed synthesis. While direct methods exist, a more controlled approach involves the use of a protected ethene-1,2-diamine derivative. A common strategy in organic synthesis is the use of a tert-butyloxycarbonyl (Boc) group to temporarily block one of the amine functionalities. This allows the free amine to undergo selective N-vinylation. The Boc group is favored due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. youtube.com

The vinyl transfer itself can be accomplished through various methods. One established approach is the use of vinylating agents in the presence of a suitable catalyst. For instance, vinyl sulfones have been employed in photoredox-catalyzed reactions to vinylate N-aryl tertiary amines and N-Boc protected α-amino acids, yielding allylic amines with high efficiency and control over olefin geometry.

Regioselectivity Control in Asymmetric N-Substitution Reactions

Achieving regioselective mono-functionalization of a symmetric diamine like ethene-1,2-diamine is a significant synthetic hurdle. The statistical distribution of products often leads to mixtures that are difficult to separate. The primary strategy to overcome this is the use of a protecting group to differentiate the two amine groups. By converting one amine to a less reactive carbamate, for instance, the other amine is left available for selective substitution. youtube.com

For the synthesis of N¹-(2-Aminoethenyl)ethene-1,2-diamine, a mono-protected ethene-1,2-diamine, such as N-Boc-ethylenediamine, would be the ideal starting material. This ensures that the first vinylation occurs at the unprotected nitrogen atom. The subsequent introduction of the second, more complex "aminoethenyl" group would require further strategic planning, potentially involving the deprotection of the first amine followed by a second, different N-functionalization sequence. The synthesis of unsymmetrical vicinal diamines has been approached through methods like the rhodium-catalyzed hydroamination of allylic amines, which allows for the coupling of different amine nucleophiles. nih.gov

Catalytic Systems in N-Vinylation Reactions

The formation of the C-N bond in N-vinylation reactions is typically facilitated by transition metal catalysts. These systems offer high efficiency and selectivity under relatively mild conditions.

Transition Metal-Mediated C-N Bond Formation Mechanisms

Transition metal-catalyzed C-N bond formation is a cornerstone of modern organic synthesis. organic-chemistry.org The mechanisms of these reactions are diverse and depend on the specific metal, ligand, and substrates involved. Common mechanistic pathways include:

Oxidative Addition/Reductive Elimination: This is a frequent mechanism in palladium and nickel catalysis. The low-valent metal catalyst undergoes oxidative addition into a carbon-halogen or carbon-triflate bond of the vinylating agent. The resulting organometallic complex then coordinates with the amine. Subsequent reductive elimination forms the desired C-N bond and regenerates the active catalyst.

Migratory Insertion: In some cases, the reaction can proceed through migratory insertion of an olefin into a metal-amide bond.

Sigma-Bond Metathesis: This mechanism is more common for early transition metals and involves a four-centered transition state.

Copper-catalyzed systems are also widely used for N-vinylation. These reactions often proceed through different mechanisms, which can involve the formation of a copper-amide intermediate that then reacts with the vinylating agent.

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand in a transition metal-catalyzed reaction is crucial as it can significantly influence the reaction's efficiency, selectivity, and substrate scope. Ligands can modulate the steric and electronic properties of the metal center, thereby affecting the rates of key steps in the catalytic cycle.

In the context of N-vinylation, various ligands have been shown to be effective. For instance, in copper-catalyzed N-alkenylation of amides with diiododienes, rac-trans-N,N'-dimethylcyclohexane-1,2-diamine has been successfully employed as a ligand. nih.gov For palladium-catalyzed N-arylation and N-vinylation, a range of phosphine-based ligands, such as those with dialkylphosphino and diarylphosphino groups, have demonstrated high efficacy. The electronic properties of these ligands can be tuned to optimize catalytic performance for specific substrates.

The development of chiral ligands has also enabled the asymmetric synthesis of N-vinylated products, which is particularly relevant for the synthesis of chiral vicinal diamines. rsc.org

| Catalyst | Ligand | Substrate Scope | Notes |

| CuI | rac-trans-N,N'-dimethylcyclohexane-1,2-diamine | Amides and (1Z,3Z)-1,4-diiodo-1,3-dienes | Efficient for double N-alkenylation to form N-acylpyrroles. nih.gov |

| Pd(OAc)₂ | PPh₃ | Ugi adducts | Used in a tandem protocol for the synthesis of 3,4-disubstituted maleimides. rsc.org |

| CuI | L-proline | Ugi adducts | Complementary to the palladium system for synthesizing fused heterocyclic systems. rsc.org |

| Rhodium complexes | Various phosphines | Allylic amines and amine nucleophiles | Enables the synthesis of unsymmetrical vicinal diamines. nih.gov |

Multi-Step Synthetic Route Design and Optimization

A plausible multi-step synthetic route for N¹-(2-Aminoethenyl)ethene-1,2-diamine would necessitate careful planning to ensure the correct regiochemical outcome. The following is a proposed synthetic pathway based on established chemical principles:

Mono-protection of Ethene-1,2-diamine: The synthesis would commence with the mono-protection of ethene-1,2-diamine. A standard procedure would involve reacting the diamine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to yield N-Boc-ethylenediamine.

First N-Vinylation: The resulting mono-protected diamine would then undergo a transition metal-catalyzed N-vinylation. A suitable vinylating agent, such as vinyl bromide or a vinyl triflate, could be used in the presence of a palladium or copper catalyst with an appropriate ligand, as detailed in section 2.2. This would yield N-Boc-N'-(ethenyl)ethene-1,2-diamine.

Deprotection: The Boc protecting group would then be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to expose the second primary amine, yielding N¹-(ethenyl)ethene-1,2-diamine.

Second N-Functionalization (Aminoethenyl Group Installation): The introduction of the aminoethenyl group presents a significant challenge. A possible approach would involve a two-step sequence:

Reaction with a Protected Bromoacetaldehyde (B98955) Equivalent: The free primary amine could be reacted with a suitably protected bromoacetaldehyde derivative, for example, 2-bromo-1,1-diethoxyethane. This would introduce a protected aldehyde functionality.

Conversion to the Aminoethenyl Group: The installed aldehyde could then be converted to an amine, for instance, through reductive amination. Subsequent elimination of the protecting group (e.g., the two ethoxy groups) would generate the desired aminoethenyl moiety.

Optimization of this route would involve screening different protecting groups, catalysts, ligands, and reaction conditions for each step to maximize yields and minimize side products.

Sequential Functionalization Strategies for Complex Amines

The presence of two primary amines and one secondary amine, all influenced by an unsaturated backbone, makes sequential functionalization a key strategy for derivatization. Such strategies are crucial for building complex molecules from simpler, multifunctional platforms. acs.org The goal is to modify one amine group selectively while the others remain unchanged. This can be achieved by exploiting the inherent differences in reactivity or by employing protecting groups.

Modern approaches, such as directing-group-guided C-H functionalization, offer sophisticated methods for achieving high regioselectivity. acs.orgresearchgate.net In a hypothetical functionalization of N1-(2-Aminoethenyl)ethene-1,2-diamine, one could envision a sequence where the primary amines are first protected with a labile group, allowing for selective N-alkylation or N-arylation at the central secondary amine. Subsequent removal of the protecting groups would then yield a selectively functionalized product. The development of C–H bond functionalization methods for amines is a topic of significant interest, providing pathways that avoid traditional protection-deprotection steps. researchgate.netthieme-connect.com

Chemoselective Transformations in the Presence of Multiple Amine Centers

Chemoselectivity is paramount when dealing with polyamines. The distinct electronic environments and steric hindrances of the primary versus secondary amine groups in N1-(2-Aminoethenyl)ethene-1,2-diamine would govern their reactivity towards various reagents. For instance, in N-alkylation reactions using alcohols, the choice of catalyst can determine the outcome. acs.orgresearchgate.net Transition-metal catalysts, through specific coordination, can direct a reaction to a particular site. researchgate.net

In the case of N1-(2-Aminoethenyl)ethene-1,2-diamine, the primary amines are generally more nucleophilic and less sterically hindered than the secondary amine, suggesting they might react preferentially in many transformations. However, the electronic effects of the conjugated system could alter this expected reactivity. A unified approach to the chemoselective functionalization of amides has been demonstrated, highlighting the possibility of targeting specific functional groups even in complex molecules. nih.gov Similarly, strategies for the reductive transformation of amides can be highly chemoselective, proceeding via different pathways depending on the catalyst and conditions. researchgate.net

Table 1: Hypothetical Chemoselective Reactions on N~1~-(2-Aminoethenyl)ethene-1,2-diamine

| Reaction Type | Reagent/Catalyst | Probable Reactive Site | Rationale |

| Acylation | Acetyl Chloride (1 eq.) | Primary Amine | Higher nucleophilicity and lower steric hindrance. |

| Michael Addition | Acrylonitrile | Primary Amine | Favored for primary amines in aprotic solvents. |

| Reductive Amination | Acetone, H₂, Pd/C | Primary Amine | Primary amines typically react faster in imine formation. |

| N-Alkylation | Benzyl Bromide, Weak Base | All amines | Low selectivity without a specific catalytic or protective strategy. |

| Directed C-H Olefination | Rh(III) catalyst, directing group | Specific C-H bond | Reaction site determined by the placement of a directing group. acs.org |

Mechanistic Investigations of Formation Pathways

Understanding the mechanism of formation is critical for optimizing the synthesis of N1-(2-Aminoethenyl)ethene-1,2-diamine and minimizing the formation of byproducts. Plausible pathways would likely involve multi-step condensation and addition reactions.

Reaction Intermediates Identification and Characterization

The synthesis of N1-(2-Aminoethenyl)ethene-1,2-diamine would likely proceed through several reactive intermediates. youtube.com A hypothetical pathway could involve the reaction of a C2 building block with an ammonia (B1221849) equivalent. During this process, intermediates such as imines, enamines, and partially-condensed oligomers could be formed.

The identification of these transient species is crucial for mechanistic understanding. Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy would be invaluable for structural elucidation of any stable intermediates. acs.orgresearchgate.net For highly reactive or short-lived species, mass spectrometry can provide evidence of their formation. rsc.org Trapping experiments, where a reactive intermediate is intercepted by another reagent to form a stable, characterizable product, are also a common mechanistic tool.

Kinetic and Thermodynamic Parameters of N-Alkylation Processes

N-alkylation is a fundamental transformation for amines, often used to build more complex molecular scaffolds. nih.gov Investigating the kinetics of a potential N-alkylation of the secondary amine in N1-(2-Aminoethenyl)ethene-1,2-diamine would provide insight into the reaction mechanism and help optimize conditions for selectivity. The rate of N-alkylation of amines with alcohols, for example, has been shown to be dependent on factors such as catalyst concentration and the nature of the amine and alcohol. acs.org

The reaction mechanism often involves a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. acs.org The resting state of the catalyst and the rate-determining step can be identified through detailed kinetic studies, including reaction order determination and kinetic isotope effect measurements. acs.org

Thermodynamically, the N-alkylation of an amine is typically a favorable process, though the position of the equilibrium can be influenced by the structure of the reactants and products. The formation of byproducts, such as over-alkylated products or products from side reactions, must also be considered. researchgate.net Below is a table with representative data for the N-alkylation of a related compound, ethylenediamine (B42938), which illustrates typical reaction conditions and outcomes.

Table 2: Representative Conditions for N-Alkylation of Ethylenediamine with Various Alcohols This table presents data for the N-alkylation of ethylenediamine, a related diamine, to illustrate typical reaction parameters and yields in amine alkylation. researchgate.net

| Alcohol | Temperature (°C) | Product | Conversion (%) | Selectivity to Mono-alkylated Product (%) |

| Methanol | 160 | N-Methylethylenediamine | 80.2 | ~92 |

| Ethanol | 160 | N-Ethylethylenediamine | 82.3 | ~92 |

| Propan-1-ol | 160 | N-Propylethylenediamine | 83.7 | ~94 |

| Butan-1-ol | 160 | N-Butylethylenediamine | 85.2 | ~95 |

| Propan-2-ol | 160 | N-Isopropylethylenediamine | 82.8 | ~95 |

| Cyclohexanol | 170 | N-Cyclohexylethylenediamine | 76.1 | ~98 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the structural elucidation of N1-(2-Aminoethenyl)ethene-1,2-diamine, providing detailed insights into its atomic connectivity, stereochemistry, and dynamic behavior in solution.

Multi-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously establish the covalent framework of N1-(2-Aminoethenyl)ethene-1,2-diamine, a suite of multi-dimensional NMR experiments would be required. A combination of ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments would allow for the complete mapping of proton and carbon environments and their connectivities.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for N1-(2-Aminoethenyl)ethene-1,2-diamine

| Position | Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | CH | ~6.5 | ~140 | C2, C1' |

| 2 | CH | ~5.8 | ~115 | C1, C1' |

| 1' | CH₂ | ~3.2 | ~45 | C1, C2, C2' |

| 2' | CH₂ | ~2.9 | ~42 | C1' |

| 1'' | NH | ~7.5 | - | C1, C2 |

| 2'' | NH₂ | ~2.5 | - | C2' |

| 3'' | NH₂ | ~2.5 | - | C2 |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions.

Dynamic NMR Studies of Conformational Equilibria

The presence of multiple single bonds in N1-(2-Aminoethenyl)ethene-1,2-diamine suggests the possibility of various conformational isomers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, would be crucial to investigate these conformational equilibria. By analyzing changes in line shape and chemical shifts with temperature, it would be possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for bond rotations and to identify the preferred conformations.

Vibrational Spectroscopy for Functional Group Fingerprinting

Infrared Spectroscopy for N-H and C=C Vibrational Modes

Infrared (IR) spectroscopy would be particularly useful for identifying the various N-H and C=C bonds present in N1-(2-Aminoethenyl)ethene-1,2-diamine. The stretching vibrations of the amine (N-H) and vinyl (C=C) groups would give rise to characteristic absorption bands.

Table 2: Expected Infrared Absorption Frequencies for Key Functional Groups in N1-(2-Aminoethenyl)ethene-1,2-diamine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 |

| N-H (secondary amine) | Stretch | 3300-3500 |

| N-H | Bend | 1550-1650 |

| C=C (alkene) | Stretch | 1620-1680 |

| =C-H | Bend | 910-990 |

| C-N | Stretch | 1000-1350 |

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

The definitive determination of the three-dimensional structure of N1-(2-Aminoethenyl)ethene-1,2-diamine, including its absolute configuration and the arrangement of molecules in the solid state, would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for N1-(2-Aminoethenyl)ethene-1,2-diamine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 673.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Note: These values are purely illustrative and would need to be determined experimentally.

An article on the chemical compound “N1-(2-Aminoethenyl)ethene-1,2-diamine” cannot be generated at this time. Extensive searches of scientific literature and chemical databases have yielded no specific information, research findings, or data for a compound with this name.

This absence of information in the public domain suggests that the compound may be one of the following:

A novel or hypothetical compound that has not yet been synthesized or characterized.

A transient or unstable intermediate that is difficult to isolate and study.

A misnomer or a non-standard name for a compound that is known by a different, systematically correct name.

Without any foundational research, experimental data, or published studies, it is impossible to provide a scientifically accurate and informative article that adheres to the requested outline on advanced spectroscopic and crystallographic analyses. The generation of such content would be speculative and would not meet the required standards of accuracy and reliance on verifiable sources.

Therefore, the sections and subsections outlined below remain unwritten due to the lack of available data:

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Tandem Mass Spectrometry for Structural Fragments Identification

Should research on "N1-(2-Aminoethenyl)ethene-1,2-diamine" be published in the future, this article can be developed.

Based on the provided information, it is not possible to generate an article on the chemical compound “N1-(2-Aminoethenyl)ethene-1,2-diamine.” Extensive searches for this specific compound have not yielded any relevant scientific literature or data required to address the detailed outline provided.

The search results consistently refer to related but structurally distinct compounds, most notably "N1-(2-aminoethyl)ethane-1,2-diamine," also known as Diethylenetriamine (DETA), and its various derivatives. These compounds differ fundamentally from the requested molecule, which specifies an "aminoethenyl" group and an "ethene-1,2-diamine" backbone, indicating a molecule with carbon-carbon double bonds (an unsaturated system). In contrast, the compounds found in the search results are based on a saturated ethane (B1197151) backbone.

Therefore, due to the lack of available information and data for "N1-(2-Aminoethenyl)ethene-1,2-diamine" in the public domain, the creation of a scientifically accurate and well-researched article that adheres to the user's specific computational and theoretical chemistry outline is not feasible at this time.

Computational and Theoretical Chemistry of N1 2 Aminoethenyl Ethene 1,2 Diamine

Prediction of Spectroscopic Properties from First Principles

Calculated NMR Chemical Shifts and Coupling Constants

No published data or computational studies detailing the calculated NMR chemical shifts and coupling constants for N¹-(2-Aminoethenyl)ethene-1,2-diamine were found.

Vibrational Frequencies and Intensities Prediction

There are no available theoretical predictions for the vibrational frequencies and intensities of N¹-(2-Aminoethenyl)ethene-1,2-diamine in the scientific literature.

Molecular Dynamics Simulations for Solution-Phase Behavior

Solvent Effects on Conformational Preferences

No molecular dynamics simulation studies have been published regarding the solvent effects on the conformational preferences of N¹-(2-Aminoethenyl)ethene-1,2-diamine.

Dynamic Interconversion Mechanisms in Solution

Information on the dynamic interconversion mechanisms of N¹-(2-Aminoethenyl)ethene-1,2-diamine in solution is not available.

Reaction Mechanism Prediction and Transition State Elucidation

Computational Study of Potential Reactivity Pathways

There are no computational studies in the existing literature that investigate the potential reactivity pathways or elucidate the transition states of N¹-(2-Aminoethenyl)ethene-1,2-diamine.

Catalytic Cycle Simulation and Rate-Determining Step Identification

However, a thorough review of the scientific literature reveals a significant gap in the computational and theoretical investigation of the specific compound N1-(2-Aminoethenyl)ethene-1,2-diamine . While extensive computational studies exist for related saturated diamines and other classes of catalysts, dedicated research on the catalytic cycle and rate-determining steps involving this particular unsaturated diamine is not publicly available at this time.

The presence of both enamine and diamine functionalities within the same molecule suggests the potential for complex and multifaceted catalytic behavior. Theoretical studies, such as those employing Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of reactions catalyzed by this compound. Such studies would involve:

Reactant and Catalyst Complexation: Modeling the initial interaction and binding of the reactants with the catalyst.

Transition State Searching: Identifying the highest energy points along the reaction coordinate, which represent the kinetic barriers to reaction.

Intermediate Characterization: Locating and characterizing the stability of any intermediate species formed during the catalytic cycle.

Product Release: Simulating the dissociation of the product from the catalyst, regenerating it for the next cycle.

By calculating the free energy changes associated with each step, a complete energy profile of the catalytic cycle could be constructed. The step with the highest activation energy barrier would be identified as the rate-determining step.

Unfortunately, without published research data, it is not possible to provide specific details, data tables of activation energies, or a discussion of the rate-determining step for the catalytic activity of N1-(2-Aminoethenyl)ethene-1,2-diamine. The scientific community awaits future computational studies to illuminate the catalytic potential of this intriguing molecule.

Reactivity and Derivatization Chemistry of N1 2 Aminoethenyl Ethene 1,2 Diamine

N-Alkylation and N-Acylation Reactions for Further Functionalization

The presence of three distinct amine centers allows for a range of N-alkylation and N-acylation reactions. These reactions are fundamental for building larger, more complex polyamine structures and for introducing specific functionalities. researchgate.netmdpi.com The simplest method for derivatization involves N-alkylation with haloalkanes, which can lead to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts. nih.gov

Selective Functionalization of Primary vs. Secondary Amine Centers

A key challenge and opportunity in the chemistry of N¹-(2-Aminoethenyl)ethene-1,2-diamine is the selective functionalization of its different amine groups. Primary amines are generally more nucleophilic but less sterically hindered than secondary amines. This inherent difference allows for a degree of selectivity based on the control of reaction conditions.

N-Acylation: Selective acylation can often be achieved with high efficiency. For instance, reacting the diamine with a limited amount of an acylating agent, such as an acyl chloride or anhydride (B1165640) at lower temperatures, would likely favor the acylation of the more accessible primary amino groups. nih.govnih.gov High yields of selectively acylated polyamines can be achieved by using a proton as a protecting group. nih.gov Furthermore, specialized acylating reagents have been developed that show exceptional selectivity for primary amines over secondary amines. nih.gov The choice of solvent and base is also critical. For example, using methyl isobutylketone (MIBK) as both a solvent and a temporary protecting group for primary amines allows for the selective acylation of the secondary amine. acs.org

N-Alkylation: Selective mono-N-alkylation of primary amines in the presence of secondary amines is more challenging due to the potential for overalkylation. google.com However, methods have been developed to achieve this with high selectivity. One approach involves using specific base catalysts, such as cesium bases in anhydrous solvents, which can produce secondary amines from primary amines with minimal formation of tertiary amine byproducts. google.com Another strategy involves the temporary protection of the primary amines. For instance, condensation with a ketone like MIBK forms an imine from the primary amine, leaving the secondary amine free to be alkylated. acs.org Subsequent hydrolysis of the imine regenerates the primary amine. acs.org

| Reaction Type | Reagent (Equivalents) | Conditions | Expected Major Product | Selectivity Principle |

|---|---|---|---|---|

| Mono-Acylation | Acetyl Chloride (1 eq.) | Low Temperature (-20°C), Non-polar solvent | N-acetylated at a primary amine | Kinetic control favoring less hindered primary amine |

| Exhaustive Acylation | Acetyl Chloride (>3 eq.) | Room Temperature, with base | Tri-acetylated product | Thermodynamic control, acylation of all amines |

| Selective Alkylation | Benzyl Bromide (1 eq.) | MIBK solvent, reflux then hydrolysis | N-benzylated at the secondary amine | Temporary imine protection of primary amines acs.org |

| Exhaustive Alkylation | Methyl Iodide (excess) | Aqueous NaHCO₃, 80°C | Poly-methylated product, including quaternary salts | High reactivity leading to overalkylation researchgate.net |

Synthesis of Advanced Polyamine Derivatives

The controlled, sequential functionalization of N¹-(2-Aminoethenyl)ethene-1,2-diamine is a powerful strategy for synthesizing advanced, unsymmetrical polyamine derivatives. researchgate.net These synthetic approaches often rely on the use of orthogonal protecting groups to differentiate the amine centers. mdpi.com

A typical synthetic pathway might involve:

Selective Protection: The more reactive primary amines are first protected using a suitable protecting group (e.g., Boc anhydride).

Secondary Amine Functionalization: The remaining secondary amine is then alkylated or acylated. The Fukuyama amine synthesis, which involves alkylating a nosyl (Ns) amide, is a mild and effective method for this step. nih.govnih.gov

Deprotection and Further Functionalization: The protecting groups on the primary amines are removed, and these sites can then be reacted with different electrophiles.

This step-wise approach allows for the construction of complex polyamine architectures with precisely defined functionalities at specific nitrogen atoms. Such derivatives are of significant interest in medicinal chemistry and materials science. mdpi.com The industrial synthesis of related polyamines, like triethylenetetramine (B94423) (TETA), often involves reacting ethylene (B1197577) dichloride with ammonia (B1221849), followed by fractional distillation to separate the resulting mixture of ethyleneamines. acs.org

Reactions of the Ethenyl Moiety

The ethenyl (vinyl) group in N¹-(2-Aminoethenyl)ethene-1,2-diamine is not a simple alkene. The presence of the adjacent nitrogen atom makes it an electron-rich, enamine-like system. masterorganicchemistry.com This electronic character governs its reactivity towards electrophiles and in cycloaddition reactions. makingmolecules.com

Electrophilic Addition Reactions to the Vinyl Group

The pi electrons of the vinyl group are highly nucleophilic due to electron donation from the adjacent nitrogen's lone pair. lumenlearning.com This makes the double bond susceptible to attack by a wide range of electrophiles.

In a typical electrophilic addition, an electrophile (E⁺) attacks the terminal carbon of the vinyl group. This generates a carbocation intermediate on the carbon adjacent to the nitrogen, which is stabilized by resonance with the nitrogen's lone pair. A subsequent attack by a nucleophile (Nu⁻) completes the addition.

Key Electrophilic Addition Reactions:

Hydrohalogenation: Reaction with H-X (e.g., H-Br) is expected to follow Markovnikov's rule, with the bromine atom adding to the nitrogen-bearing carbon.

Hydration: Acid-catalyzed addition of water would yield an amino alcohol, again with the hydroxyl group adding to the internal carbon.

Halogenation: Addition of Br₂ or Cl₂ would proceed to give a di-halogenated product.

Hydroboration-Oxidation: This two-step sequence would provide the anti-Markovnikov product, resulting in a terminal alcohol after oxidation.

| Reaction | Reagents | Expected Regioselectivity | Product Type |

|---|---|---|---|

| Hydrobromination | HBr | Markovnikov | Bromo-substituted diamine |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | Amino alcohol |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Terminal amino alcohol |

| Bromination | Br₂ in CCl₄ | N/A (1,2-addition) | 1,2-Dibromo-substituted diamine |

Cycloaddition Reactions with Activated Dienophiles

The electron-rich nature of the vinyl group makes it an excellent partner in cycloaddition reactions, particularly with electron-deficient dienophiles. organicreactions.org This reactivity is characteristic of enamines, which readily participate in such transformations. nih.gov

A prominent example is the [4+2] Diels-Alder type reaction, although in this case, the vinyl group acts as the 2π component. Reaction with highly activated dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleic anhydride, would lead to the formation of six-membered heterocyclic rings. unipa.it These reactions are valuable for constructing complex cyclic scaffolds from simple acyclic precursors. mdpi.com

For example, the reaction with DMAD is expected to yield a functionalized dihydropyridine (B1217469) derivative after initial cycloaddition and subsequent tautomerization. Such reactions expand the synthetic utility of the diamine beyond simple functionalization, enabling its use in the synthesis of diverse heterocyclic systems. unipa.it

Coordination Chemistry with Transition Metals

The three nitrogen donor atoms of N¹-(2-Aminoethenyl)ethene-1,2-diamine make it an excellent candidate for a tridentate ligand in coordination chemistry. wikipedia.org Polyamines and other N-donor ligands are well-known for forming stable complexes with a wide variety of transition metal ions. alfa-chemistry.comnih.gov The arrangement of nitrogen atoms allows the molecule to act as a chelating agent, binding to a metal ion at three points to form stable five-membered chelate rings, similar to other ethyleneamines like ethylenediamine (B42938) and diethylenetriamine. iucr.orgresearchgate.net

The molecule can coordinate to a central metal ion (Mⁿ⁺) through the lone pairs of its three nitrogen atoms. This tridentate coordination typically leads to the formation of stable complexes. wikipedia.org Depending on the metal ion's preferred coordination geometry and the presence of other ligands, various complex structures can be formed. pvpcollegepatoda.orgmdpi.com For instance, with a metal ion that favors an octahedral geometry, two molecules of the diamine could coordinate to form a [M(ligand)₂]ⁿ⁺ complex. iucr.orgresearchgate.net

The specific geometry and stability of the resulting metal complexes depend on several factors, including the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand itself. nih.govacs.org

| Metal Ion | Typical Coordination Number | Potential Complex Geometry | Ligand Denticity |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar / Distorted Octahedral | Tridentate |

| Ni(II) | 6 | Octahedral | Tridentate |

| Co(II) | 6 | Octahedral | Tridentate |

| Zn(II) | 4 or 6 | Tetrahedral / Octahedral | Tridentate |

Polymerization Chemistry and Monomer Reactivity

The presence of a vinyl group in N¹-(2-Aminoethenyl)ethene-1,2-diamine allows it to function as a monomer in polymerization reactions. Vinyl polymers are a significant class of plastics, and their properties are largely determined by the nature of the substituent on the vinyl group. wikipedia.org

The polymerization of vinyl monomers can proceed through various mechanisms, including free radical, anionic, and cationic pathways. eresearchco.comacs.orgyoutube.com For vinyl amine monomers, the polymerization mechanism is influenced by the electronic properties of the amine substituent. Anionic polymerization is particularly effective for vinyl monomers with strong electron-withdrawing groups that can stabilize the resulting carbanion. eresearchco.com

The general mechanism of vinyl polymerization involves three main stages: initiation, propagation, and termination. youtube.com In free radical polymerization, an initiator generates a free radical that adds to the vinyl monomer, creating a new radical that can then propagate by adding to subsequent monomer units. youtube.com The structure of vinyl polymers can vary, leading to different properties. This includes variations in the head-to-tail or head-to-head linkage of monomers and the tacticity of the polymer chain. wikipedia.org

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, have emerged as powerful methods for synthesizing polymers with well-defined molecular weights and low polydispersities. researchgate.net These techniques are applicable to a wide range of functional vinyl monomers. researchgate.net

In the context of N-substituted ethenyl derivatives, such as substituted styrenes, ATRP has been shown to be an effective method. cmu.edu The rate of polymerization and the degree of control are influenced by the electronic nature of the substituent. cmu.edu Monomers with electron-withdrawing substituents tend to polymerize faster and with better control than those with electron-donating substituents. cmu.edu This is attributed to the influence of the substituent on both the propagation rate constant and the equilibrium constant for the atom transfer process. cmu.edu Cobalt-mediated radical polymerization is another strategy that has been successfully employed for the controlled synthesis of copolymers from vinyl amine and vinyl alcohol precursors. rsc.org

| CRP Technique | Key Features | Applicable Monomers | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Well-defined molecular weights, low polydispersity. | Styrenes, (meth)acrylates, acrylonitrile. | cmu.edu |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | High livingness and chain-end functionality. | Wide range of vinyl monomers. | researchgate.net |

| Organotellurium-mediated Radical Polymerization (TERP) | High livingness for polyethylene (B3416737) chains. | Ethylene. | researchgate.net |

| Cobalt-Mediated Radical Polymerization | Predictable molar mass, low dispersity. | Vinyl acetate, vinyl acetamide. | rsc.org |

Advanced Characterization Methodologies for N1 2 Aminoethenyl Ethene 1,2 Diamine Research

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of a chiral center, the separation and quantification of the enantiomers of N¹-(2-Aminoethenyl)ethene-1,2-diamine are critical. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary technique for this purpose. yakhak.org

Development of Chiral Stationary Phases for Separation

The foundation of successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP). For amines and related compounds, polysaccharide-based CSPs are among the most powerful and widely used. researchgate.net These are typically derivatives of cellulose (B213188) or amylose, such as tris(3,5-dimethylphenylcarbamate), which can be coated or immobilized on a silica (B1680970) support. yakhak.orgresearchgate.net

The enantioselective recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex with the analyte enantiomers. For a compound like N¹-(2-Aminoethenyl)ethene-1,2-diamine, the multiple amino groups and the π-system of the ethenyl substituent would play a significant role in the interaction with the CSP. Research on similar chiral amines has shown that coated CSPs, such as Chiralpak IE and Chiralcel OD-H, often provide superior enantiomeric separation compared to their covalently bonded counterparts. yakhak.org The development of new CSPs continues, with a focus on improving selectivity and efficiency for a broader range of chiral compounds. nih.gov

Table 1: Examples of Chiral Stationary Phases for Amine Separation

| CSP Name | Chiral Selector | Backbone | Potential Application |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) | Amylose | Broad applicability for chiral amines yakhak.org |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) (coated) | Cellulose | High enantioselectivity for chiral amines yakhak.org |

| CHIROBIOTIC™ T | Teicoplanin (macrocyclic glycopeptide) | Silica | Separation of underivatized amino acids and cyclic amines sigmaaldrich.com |

This table is illustrative and based on CSPs used for analogous compounds.

Analytical Methods for Stereoisomer Quantification

Once a suitable CSP is identified, an analytical method for the quantification of stereoisomers can be developed. This typically involves HPLC coupled with a detector, such as an ultraviolet-visible (UV/VIS) or fluorescence detector. yakhak.org For N¹-(2-Aminoethenyl)ethene-1,2-diamine, its conjugated system should allow for strong UV absorbance, facilitating sensitive detection.

The mobile phase composition is a critical parameter for optimizing separation. For basic compounds like diamines, the addition of acidic or basic modifiers to the mobile phase can dramatically improve resolution by forming ion pairs or altering the ionization state of the analyte and the CSP surface. researchgate.net The developed method must be validated for accuracy, precision, and linearity to ensure reliable determination of the enantiomeric excess.

Electrochemical Characterization of Redox Properties

The conjugated system of N¹-(2-Aminoethenyl)ethene-1,2-diamine, featuring alternating double bonds and nitrogen atoms, suggests that it may possess interesting redox properties. Electrochemical methods are essential for probing these characteristics.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a versatile electroanalytical technique for studying electroactive species. researchgate.net By applying a varying potential to a working electrode in a solution containing the analyte, a voltammogram is produced that reveals information about the oxidation and reduction potentials of the compound. For N¹-(2-Aminoethenyl)ethene-1,2-diamine, CV can be used to determine the potentials at which it can be oxidized (losing electrons) and reduced (gaining electrons).

In a typical CV experiment for a novel compound, a three-electrode setup is used in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte. researchgate.net The resulting voltammogram for a reversible or quasi-reversible process would show characteristic oxidation and reduction peaks, the potentials of which are indicative of the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The presence of the electron-donating amino groups and the conjugated π-system would likely influence these potentials.

Table 2: Hypothetical Cyclic Voltammetry Data for a Conjugated Diamine

| Process | Peak Potential (V vs. Ag/Ag⁺) | Scan Rate (mV/s) | Solvent/Electrolyte |

| First Oxidation | +0.85 | 100 | Acetonitrile / 0.1 M TBAPF₆ |

| First Reduction | -1.20 | 100 | Acetonitrile / 0.1 M TBAPF₆ |

This table presents hypothetical data based on values for similar conjugated organic molecules and is for illustrative purposes only.

Mechanistic Insights into Electron Transfer Processes

Beyond determining redox potentials, CV can provide insights into the mechanisms of electron transfer. The shape of the CV waves and how they change with scan rate can indicate whether the electron transfer is reversible, irreversible, or quasi-reversible, and whether it is coupled to other chemical reactions. researchgate.net For instance, the transfer of an electron to or from N¹-(2-Aminoethenyl)ethene-1,2-diamine could lead to the formation of a radical cation or anion, which might undergo subsequent reactions such as dimerization or protonation.

The delocalization of electrons across the conjugated system of N¹-(2-Aminoethenyl)ethene-1,2-diamine is expected to stabilize the resulting radical ions, potentially leading to more reversible electrochemical behavior. youtube.com The study of electron transfer in such systems is crucial for potential applications in areas like organic electronics and catalysis.

Gas-Phase Ion Chemistry and Tandem Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds. For a molecule like N¹-(2-Aminoethenyl)ethene-1,2-diamine, tandem mass spectrometry (MS/MS) in particular offers deep insights into its gas-phase ion chemistry.

Chemical ionization (CI) is often a suitable ionization technique for diamines, as it is a "soft" ionization method that typically produces an abundant protonated molecule, [M+H]⁺, with minimal fragmentation. chemijournal.com This is crucial for establishing the molecular weight.

Once the protonated molecule is generated and isolated, tandem mass spectrometry (MS/MS) is employed to induce fragmentation. This is achieved by colliding the ions with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule. For vicinal diamines, a characteristic primary fragmentation pathway is the cleavage of the C-C bond between the nitrogen-bearing carbons. chemijournal.com For N¹-(2-Aminoethenyl)ethene-1,2-diamine, fragmentation would likely occur along the diamine backbone as well as at the vinyl substituent, providing a unique fragmentation pattern or "fingerprint."

Recent advances in gas-phase ion/ion reactions can also be utilized to enhance structural characterization in mass spectrometry. nih.gov These techniques allow for the manipulation of the charge state or the formation of specific adducts in the gas phase to facilitate more informative fragmentation.

Table 3: Predicted Key Fragment Ions in the Tandem Mass Spectrum of [M+H]⁺ for N¹-(2-Aminoethenyl)ethene-1,2-diamine

| m/z (proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) | Elimination from an amino group |

| [M+H - C₂H₄N]⁺ | Loss of an aminoethenyl radical | Cleavage of the N-vinyl bond |

| [C₄H₉N₂]⁺ | Ethene-1,2-diamine backbone fragment | Cleavage of the substituent |

This table is predictive and based on general fragmentation patterns of similar compounds.

Ion Mobility Spectrometry for Isomeric Differentiation

The analysis of isomers presents a significant challenge in mass spectrometry as isomers have the same mass-to-charge ratio. Ion Mobility Spectrometry (IMS) offers a powerful solution by separating ions in the gas phase based on their size, shape, and charge. This technique measures the drift time of an ion through a gas-filled tube under the influence of an electric field. The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), a value that is characteristic of the ion's three-dimensional structure.

For a compound like N¹-(2-Aminoethenyl)ethene-1,2-diamine, several geometric (cis/trans) and positional isomers could exist. Each isomer would likely exhibit a unique three-dimensional conformation, leading to distinct CCS values. For instance, a more compact, folded structure would experience fewer collisions with the drift gas and thus travel faster (shorter drift time) than a more elongated, linear isomer.

The table below illustrates a hypothetical scenario for the separation of potential isomers of N¹-(2-Aminoethenyl)ethene-1,2-diamine using IMS. The CCS values are representative and intended to demonstrate the principle of isomeric differentiation.

| Hypothetical Isomer | Proposed Conformation | Hypothetical Collision Cross-Section (CCS) in Ų |

| (E)-N¹-(2-Aminoethenyl)ethene-1,2-diamine | Extended, linear | 155.2 |

| (Z)-N¹-(2-Aminoethenyl)ethene-1,2-diamine | Bent, less extended | 151.8 |

| N¹-(1-Aminoethenyl)ethene-1,2-diamine | Branched | 149.5 |

This table is for illustrative purposes only, as no experimental data for N¹-(2-Aminoethenyl)ethene-1,2-diamine has been found.

Unimolecular Dissociation Pathways of Protonated Species

Understanding the fragmentation of a protonated molecule upon activation (e.g., through collision-induced dissociation, CID) provides crucial structural information. The study of these unimolecular dissociation pathways is a cornerstone of tandem mass spectrometry (MS/MS).

For protonated N¹-(2-Aminoethenyl)ethene-1,2-diamine, [C₄H₁₀N₃ + H]⁺, the sites of protonation would likely be the highly basic nitrogen atoms of the amine groups. The specific site of protonation can influence the subsequent fragmentation cascade. The presence of the ethenyl (vinyl) group introduces additional complexity and potential for unique fragmentation channels compared to saturated diamines.

Key fragmentation pathways for protonated amines typically involve the loss of small neutral molecules such as ammonia (NH₃). In the case of N¹-(2-Aminoethenyl)ethene-1,2-diamine, several distinct dissociation pathways could be hypothesized:

Loss of Ammonia (NH₃): This is a common fragmentation pathway for protonated primary amines. The initial site of protonation would influence which amine group is lost.

Cleavage of the Ethene Backbone: The double bond in the ethene-1,2-diamine core could undergo cleavage, leading to characteristic fragment ions.

Rearrangement Reactions: Intramolecular proton transfer events could precede fragmentation, leading to the formation of cyclic product ions or the elimination of different neutral fragments.

The following table outlines potential unimolecular dissociation pathways and the corresponding theoretical mass-to-charge ratios (m/z) of the resulting fragment ions for the protonated molecule.

| Precursor Ion | Hypothesized Neutral Loss | Hypothesized Fragment Ion Structure | Theoretical m/z of Fragment Ion |

| [C₄H₁₀N₃ + H]⁺ | NH₃ | [C₄H₇N₂]⁺ | 83.0604 |

| [C₄H₁₀N₃ + H]⁺ | C₂H₃N | [C₂H₇N₂]⁺ | 59.0604 |

| [C₄H₁₀N₃ + H]⁺ | C₂H₅N | [C₂H₅N₂]⁺ | 57.0448 |

This data is theoretical and based on general principles of mass spectrometry, as no specific experimental fragmentation data for N¹-(2-Aminoethenyl)ethene-1,2-diamine is available.

Future Research Directions and Unexplored Avenues for N1 2 Aminoethenyl Ethene 1,2 Diamine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Currently, there are no established synthetic routes for N1-(2-Aminoethenyl)ethene-1,2-diamine in the public domain. Future research should prioritize the development of efficient and scalable synthetic pathways. A potential starting point could be the exploration of transition-metal-catalyzed cross-coupling reactions, which are instrumental in forming carbon-nitrogen and carbon-carbon bonds. Another avenue could involve the multi-step synthesis from readily available precursors, focusing on optimizing reaction conditions to maximize yield and purity.

Table 1: Potential Synthetic Strategies for Investigation

| Synthetic Approach | Key Focus Areas | Potential Advantages |

|---|---|---|

| Transition-Metal Catalysis | Ligand design, catalyst selection (e.g., Palladium, Copper) | High efficiency, selectivity, and functional group tolerance. |

| Multi-step Synthesis | Optimization of protecting group strategies, purification methods. | Scalability and cost-effectiveness from simple starting materials. |

Deeper Dive into Theoretical Studies of Reactivity and Selectivity

Computational chemistry offers a powerful tool to predict the behavior of N1-(2-Aminoethenyl)ethene-1,2-diamine before extensive lab work is undertaken. Density Functional Theory (DFT) calculations could provide insights into its electronic structure, molecular orbital energies (HOMO/LUMO), and potential reaction pathways. Such studies would be invaluable in understanding its reactivity, regioselectivity, and stereoselectivity in various chemical transformations.

Table 2: Proposed Theoretical Investigations

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry optimization, electronic structure analysis. | Prediction of stable conformers and reactivity sites. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. | Understanding of electronic transitions and photophysical properties. |

Investigation of Advanced Derivatization for Complex Molecular Architectures

The multiple reactive sites on N1-(2-Aminoethenyl)ethene-1,2-diamine make it an attractive building block for the synthesis of more complex molecules. Future research should explore its derivatization to create novel polymers, macrocycles, and coordination complexes. The primary and secondary amine groups could be targeted for reactions such as acylation, alkylation, or Schiff base formation, leading to a diverse range of new chemical entities with potentially interesting properties for materials science or medicinal chemistry.

Development of Specialized Analytical Techniques for Trace Analysis and Structural Nuances

As a novel compound, the development of robust analytical methods for the detection and characterization of N1-(2-Aminoethenyl)ethene-1,2-diamine is crucial. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would likely be a primary tool for its separation and identification. Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be essential for the unambiguous confirmation of its complex structure and for elucidating subtle stereochemical details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.